Chlorendic anhydride

描述

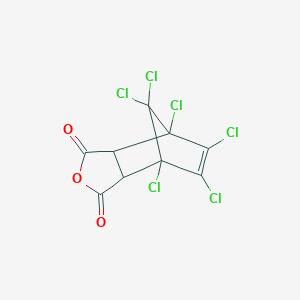

Structure

3D Structure

属性

IUPAC Name |

1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBJFXNAEMSXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Cl6O3 | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026941 | |

| Record name | Chlorendic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystals; [Hawley], WHITE CRYSTALS. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorendic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Readily sol in acetone, benzene, toluene; slightly sol in water, n-hexane, carbon tetrachloride, In water, 0.086 mg/L @ 25 °C /Estimated/, Solubility in water: reaction | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.73 kg/L, 1.73 g/cm³ | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.5X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white crystals | |

CAS No. |

115-27-5 | |

| Record name | Chlorendic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorendic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorendic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6,7,7-hexachloro-8,9,10-trinorborn-5-ene-2,3-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

239 °C, 231-235 °C | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2920 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORENDIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of Chlorendic Anhydride via Diels-Alder Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorendic anhydride, a chlorinated bicyclic anhydride, is a crucial intermediate in the synthesis of flame retardants and high-performance polymers. Its robust structure, rich in chlorine, imparts exceptional thermal stability and flame resistance to various resin systems. This technical guide provides an in-depth overview of the synthesis of this compound through the Diels-Alder reaction of hexachlorocyclopentadiene and maleic anhydride. It includes detailed experimental protocols, reaction mechanisms, and a summary of key quantitative data to support researchers in the application of this important chemical building block.

Introduction

This compound, chemically known as 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride, is a solid, reactive flame retardant.[1] Its synthesis is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings.[2] The reaction involves the concerted addition of a conjugated diene, hexachlorocyclopentadiene, to a dienophile, maleic anhydride. The resulting adduct possesses a highly stable chlorinated bicyclic structure, which is responsible for its desirable properties.[3]

This guide will detail the synthesis, including optimal reaction conditions, and provide a comprehensive overview of the chemical and physical properties of this compound.

Reaction Mechanism and Stereochemistry

The synthesis of this compound proceeds via a concerted pericyclic reaction mechanism, characteristic of Diels-Alder reactions.[4] In this specific case, the electron-rich diene, hexachlorocyclopentadiene, reacts with the electron-poor dienophile, maleic anhydride. The reaction is thermally allowed and proceeds through a cyclic transition state.

A key stereochemical aspect of this reaction is the preference for the endo adduct. This selectivity is attributed to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile in the transition state. This arrangement, while sterically more hindered, is electronically favored, leading to the kinetic product.

Caption: Diels-Alder reaction of hexachlorocyclopentadiene and maleic anhydride.

Experimental Protocols

The synthesis of this compound can be achieved with high yield and purity by reacting hexachlorocyclopentadiene with maleic anhydride under controlled thermal conditions. The following protocol is a synthesis of information from established industrial processes.[1][5]

Materials and Equipment

-

Hexachlorocyclopentadiene (HCCPD)

-

Maleic Anhydride

-

High-boiling point solvent (e.g., chlorobenzene or xylene, optional)

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Crystallization dish

-

Vacuum filtration apparatus

-

Drying oven

Reaction Procedure

-

Charging the Reactor: In a suitable reaction vessel, charge hexachlorocyclopentadiene.

-

Addition of Maleic Anhydride: While stirring, add maleic anhydride to the hexachlorocyclopentadiene. A slight molar excess of maleic anhydride (1-5 mol%) is recommended to ensure complete reaction of the HCCPD.[5]

-

Solvent (Optional): A small amount of a high-boiling inert solvent, such as chlorobenzene, can be added to facilitate mixing and heat transfer.[5]

-

Heating: Heat the reaction mixture to a temperature between 150-180 °C.[1] The optimal temperature range is typically 140-160 °C.[5]

-

Reaction Time: Maintain the reaction at the target temperature for 2-5 hours.[1]

-

Cooling and Crystallization: After the reaction is complete, cool the mixture to allow the this compound to crystallize.

-

Isolation and Purification: The solid product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as toluene or by washing with hot water.[5]

-

Drying: Dry the purified this compound in a vacuum oven.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

| Parameter | Value | Reference |

| Reactant Molar Ratio | Maleic Anhydride : HCCPD = (1-1.05) : 1 | [1] |

| Reaction Temperature | 150-180 °C | [1] |

| Reaction Time | 2-5 hours | [1] |

| Yield | Up to 96% | [1] |

| Purity (Technical Grade) | 95-97% |

Physical and Chemical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₉H₂Cl₆O₃ |

| Molecular Weight | 370.83 g/mol |

| Melting Point | 230-235 °C |

| Solubility | Slightly soluble in water and nonpolar organic solvents (e.g., benzene, hexane). Readily soluble in acetone and ethanol. |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks for the anhydride functional group. The carbonyl (C=O) stretching vibrations typically appear as two distinct bands due to symmetric and asymmetric stretching.

-

C=O Stretch: ~1780 cm⁻¹ and ~1850 cm⁻¹

-

C-Cl Stretch: ~600-800 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is simple due to the molecule's symmetry. It shows a single peak corresponding to the two equivalent protons.

-

¹H NMR: A singlet in the region of δ 3.5-4.0 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing six chlorine atoms. The molecular ion peak (M⁺) is observed at m/z 370, with subsequent fragmentation patterns corresponding to the loss of CO, CO₂, and chlorine atoms.

Applications

This compound is primarily used as a reactive flame retardant in the production of:

-

Unsaturated Polyester Resins: It is incorporated into the polymer backbone to provide permanent flame retardancy for applications in construction, transportation, and electrical components.[6]

-

Epoxy Resins: It acts as a curing agent, imparting high heat distortion temperatures and flame resistance to epoxy formulations used in electrical laminates and encapsulation compounds.[6]

-

Alkyd Resins: Used in the formulation of specialty coatings and inks requiring chemical resistance and flame retardancy.[6]

-

Polyurethane Foams: As a component in polyols to produce rigid foams with reduced flammability.[1]

Safety Considerations

-

Hexachlorocyclopentadiene (HCCPD): HCCPD is a toxic and environmentally persistent chemical. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Maleic Anhydride: Maleic anhydride is corrosive and a respiratory sensitizer. Avoid inhalation of dust and contact with skin and eyes.[7]

-

Reaction Conditions: The reaction is conducted at high temperatures and should be carefully monitored to prevent uncontrolled exothermic reactions.

Conclusion

The Diels-Alder synthesis of this compound from hexachlorocyclopentadiene and maleic anhydride is a robust and high-yielding industrial process. Understanding the reaction mechanism, stereochemical preferences, and optimal experimental conditions is crucial for the efficient and safe production of this important flame-retardant intermediate. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working with this versatile compound.

References

- 1. This compound(115-27-5) IR Spectrum [chemicalbook.com]

- 2. Chlorendic acid - Wikipedia [en.wikipedia.org]

- 3. US3868397A - Process for preparation of this compound - Google Patents [patents.google.com]

- 4. This compound|CAS 115-27-5|Supplier [benchchem.com]

- 5. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(115-27-5) 1H NMR spectrum [chemicalbook.com]

- 7. chemtube3d.com [chemtube3d.com]

Physical and chemical properties of chlorendic anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorendic anhydride, a chlorinated cyclic dicarboxylic acid anhydride, is a pivotal chemical intermediate primarily utilized as a reactive flame retardant in the synthesis of high-performance polymers. Its unique bridged-ring structure, rich in chlorine content, imparts exceptional fire resistance, thermal stability, and corrosion resistance to various resin systems. This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its toxicological profile. While its direct application in drug development is limited, an understanding of its reactivity and potential biological effects is crucial for comprehensive chemical safety and toxicological assessment.

Physical and Chemical Properties

This compound is a white, crystalline solid at room temperature. Its highly chlorinated bicyclic structure is the basis for its key properties. A summary of its core physical and chemical data is presented below.

| Property | Value |

| Molecular Formula | C₉H₂Cl₆O₃[1] |

| Molecular Weight | 370.83 g/mol [1] |

| Appearance | Fine white crystalline powder or chunks[1] |

| Melting Point | 235-239 °C[2] |

| Boiling Point | 486.58 °C (estimated)[2] |

| Density | 1.73 g/cm³[2] |

| Vapor Pressure | 5.5 x 10⁻⁷ mm Hg at 25 °C (estimated)[1] |

| Solubility | Readily soluble in acetone, benzene, and toluene. Slightly soluble in water, n-hexane, and carbon tetrachloride.[1] |

| Hydrolysis Half-life | Approximately 1 hour in aqueous solution (hydrolyzes to chlorendic acid)[1][3] |

| CAS Number | 115-27-5[1] |

Chemical Synthesis and Reactions

Synthesis of this compound via Diels-Alder Reaction

This compound is synthesized through a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride.[1][4] This [4+2] cycloaddition reaction is a cornerstone of its industrial production.

Materials:

-

Hexachlorocyclopentadiene

-

Maleic anhydride

-

Toluene (or another suitable solvent like chlorobenzene)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, dissolve maleic anhydride in toluene.

-

Slowly add a stoichiometric amount of hexachlorocyclopentadiene to the solution while stirring. A slight molar excess of maleic anhydride can be used.

-

Heat the reaction mixture to reflux (approximately 140-180°C) and maintain for 2-8 hours.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature, which should induce crystallization of the this compound product.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold toluene to remove residual reactants.

-

For purification, recrystallize the crude product from a suitable solvent. Due to its limited solubility, mixed solvent systems or high-boiling point solvents may be necessary. Alternatively, the crude product can be purified by removing any residual solvent and unreacted starting materials under a vacuum.

Key Chemical Reactions

This compound readily hydrolyzes in the presence of water to form chlorendic acid. This reaction is relatively rapid, with a half-life of about one hour in aqueous solutions.[1][3] This reversible reaction is a critical consideration in the handling and storage of this compound.

A primary application of this compound is in the synthesis of flame-retardant polyester resins. It reacts with polyols, such as ethylene glycol or propylene glycol, in a polycondensation reaction. The this compound moiety is incorporated into the polymer backbone, providing inherent flame retardancy.

Materials:

-

This compound

-

Ethylene glycol (or other suitable diol)

-

Phthalic anhydride (as a co-monomer, optional)

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a distillation condenser

-

Heating mantle

Procedure:

-

Charge the reaction vessel with this compound, any co-monomers like phthalic anhydride, and the diol. The molar ratio of anhydride to diol will determine the polymer's properties.

-

Begin stirring and purge the system with nitrogen to prevent oxidation.

-

Heat the mixture gradually. The esterification reaction typically begins at temperatures above 150°C.

-

Continue heating to around 200-220°C. Water, the byproduct of the condensation reaction, will begin to distill off.

-

Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined low level.

-

Once the desired acid value is achieved, cool the molten polyester resin.

-

The resulting resin can be dissolved in a reactive diluent like styrene for curing or used as is, depending on the application.

Biological Activity and Toxicological Profile

This compound is not known to have specific interactions with biological signaling pathways in a manner relevant to drug development. Its biological effects are primarily of a toxicological nature.

Key Toxicological Information:

-

Irritation: It is a skin, eye, and respiratory tract irritant.[5]

-

Hydrolysis Product: In the body, this compound is expected to rapidly hydrolyze to chlorendic acid.

-

Carcinogenicity: The National Toxicology Program (NTP) has concluded that there is clear evidence of the carcinogenicity of chlorendic acid in animal studies. The International Agency for Research on Cancer (IARC) has classified chlorendic acid as "possibly carcinogenic to humans" (Group 2B).[5]

Due to these toxicological concerns, handling of this compound requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when dealing with the powdered form which can become airborne.

Applications

The primary application of this compound is as a reactive flame retardant. Its incorporation into polymers provides durable fire resistance. Key application areas include:

-

Unsaturated Polyester Resins: Used in the manufacturing of flame-retardant fiberglass-reinforced plastics for construction, automotive, and electrical applications.

-

Epoxy Resins: Acts as a curing agent, imparting flame retardancy and high thermal stability to epoxy formulations used in electrical laminates and encapsulation compounds.

-

Alkyd Resins: Used in the formulation of specialty coatings and paints that require fire-retardant properties.

-

Polyurethane Foams: Can be used to produce halogenated polyols that impart flame resistance to polyurethane foams.

Conclusion

This compound is a highly effective reactive flame retardant with well-defined physical and chemical properties. Its synthesis via the Diels-Alder reaction and its subsequent polymerization are key industrial processes. While it does not have direct applications in drug development, a thorough understanding of its chemistry, reactivity, and toxicological profile is essential for researchers and scientists in the broader chemical and material sciences. The experimental protocols provided herein offer a practical guide for the synthesis and utilization of this important chemical intermediate. Due to its hazardous nature, all handling and experimental procedures should be conducted with appropriate safety precautions in a well-ventilated laboratory environment.

References

Chlorendic Anhydride (CAS No. 115-27-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of chlorendic anhydride (CAS No. 115-27-5), a key organochlorine compound widely utilized as a reactive flame retardant. This document consolidates essential data, details experimental protocols for its synthesis and application, and visualizes key chemical pathways and workflows. The information presented is intended to support research and development activities in material science, polymer chemistry, and related fields.

Core Data Summary

This compound is a white crystalline solid primarily used to impart flame retardancy and enhance the thermal and chemical resistance of polymers.[1][2] Its high chlorine content is the main contributor to its flame-retardant properties.[1]

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 115-27-5 | [3] |

| Molecular Formula | C₉H₂Cl₆O₃ | [1] |

| Molecular Weight | 370.83 g/mol | [1] |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | 230-239 °C | [5][6] |

| Solubility | Soluble in acetone, benzene, and toluene; slightly soluble in water, n-hexane, and carbon tetrachloride.[1][7] | |

| Purity | Technical grades are typically 95-97% pure and may contain 1-3% chlorendic acid.[8][9] | |

| Chlorine Content | Approximately 54.5% | [10] |

Key Applications

This compound is a versatile chemical intermediate with a range of applications stemming from its ability to be integrated into polymer structures.

| Application Area | Description | References |

| Unsaturated Polyester Resins | Used in the manufacturing of flame-retardant, glass-reinforced composites for construction panels, electrical applications, and marine vessels.[1][11] | |

| Epoxy Resins | Acts as a cross-linking agent or hardener to produce laminates for electrical use, adhesives, and coatings requiring high heat distortion and flame resistance.[10][11] | |

| Alkyd Coatings | Incorporated into alkyd-based formulations for industrial and marine coatings that require excellent chemical resistance and flame retardancy.[11] | |

| Polyurethane Foams | Used as a low-smoke component in polyols for rigid polyurethane foams.[4] | |

| UV Curable Inks and Coatings | Improves adhesion to metals and enhances the curing speed and hardness of polyester-based coatings and inks.[11] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in the formulation of flame-retardant polyester resins.

Synthesis of this compound via Diels-Alder Reaction

This compound is industrially produced through a Diels-Alder reaction between hexachlorocyclopentadiene and maleic anhydride.[1][8]

Materials:

-

Hexachlorocyclopentadiene

-

Maleic anhydride

-

Solvent (e.g., chlorobenzene or toluene)

Equipment:

-

Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

Procedure:

-

Charge the reaction vessel with hexachlorocyclopentadiene and the chosen solvent.[1]

-

Add a slight molar excess of maleic anhydride to the mixture.[1] A typical molar ratio of maleic anhydride to hexachlorocyclopentadiene is between 1:1 and 1.05:1.[11]

-

Heat the reaction mixture to a temperature in the range of 150-180 °C.[11]

-

Maintain the reaction at this temperature for a period of 2 to 5 hours, with continuous stirring.[11]

-

After the reaction is complete, cool the mixture to allow the this compound product to crystallize.

-

Collect the crude this compound by filtration.

-

Purification can be achieved by removing any residual solvent and unreacted starting materials under vacuum.[1] Recrystallization from a suitable solvent can also be performed, although specific solvents are not extensively detailed in public literature.[1]

Formulation of a Flame-Retardant Unsaturated Polyester Resin

This protocol describes the two-stage process for creating a flame-retardant unsaturated polyester resin incorporating this compound.[4]

Stage 1: Polyesterification

Materials:

-

Propylene Glycol (PG)

-

Maleic Anhydride (MA) - for unsaturation

-

Phthalic Anhydride (PA) - saturated anhydride

-

This compound (CA) - for flame retardancy

-

Hydroquinone (polymerization inhibitor)

-

Nitrogen gas supply

Equipment:

-

Four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water trap.

Procedure:

-

Charge the flask with propylene glycol, maleic anhydride, phthalic anhydride, and this compound.

-

Add a small amount of hydroquinone to inhibit premature polymerization.

-

Begin stirring and sparging with nitrogen gas to create an inert atmosphere.

-

Gradually heat the mixture to a temperature between 190-210 °C.[4] This temperature is crucial for the isomerization of maleate to fumarate.

-

Water from the esterification reaction will begin to distill and be collected in the water trap.

-

Monitor the reaction progress by measuring the acid value of the resin periodically. The reaction is considered complete when the acid value reaches a target range, typically 25-35 mg KOH/g.[4]

-

Once the target acid value is achieved, cool the resulting polyester resin.

Stage 2: Dissolution and Curing

Materials:

-

Synthesized polyester resin

-

Styrene monomer

-

Initiator (e.g., methyl ethyl ketone peroxide - MEKP)

-

Accelerator (e.g., cobalt naphthenate)

Procedure:

-

Dissolve the cooled polyester resin in styrene monomer. This solution is the final unsaturated polyester resin.

-

For curing, add the initiator (MEKP) and accelerator (cobalt naphthenate) to the resin solution and mix thoroughly.

-

Pour the catalyzed resin into desired molds.

-

Allow the resin to cure at room temperature for 24 hours (gel time will vary based on initiator/accelerator concentrations).

-

Post-cure the cast resin at an elevated temperature (e.g., 80°C for 3 hours) to ensure complete cross-linking and development of final material properties.[4]

Visualizations of Chemical Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key chemical reactions and experimental workflows related to this compound.

Caption: Synthesis of this compound.

Caption: Hydrolysis to Chlorendic Acid.

Caption: Polyester Resin Formulation Workflow.

Biological Interactions and Metabolism

This compound is not known to be involved in specific biological signaling pathways in the manner of a bioactive drug molecule. Its primary relevance in a biological context is related to its toxicological profile and metabolism. In the presence of water, this compound rapidly hydrolyzes to chlorendic acid.[5][12] Studies on the metabolism of organochlorine compounds suggest that they can impact various metabolic pathways, including energy production and amino acid synthesis.[5] However, specific pathways for this compound are not well-defined. Pharmacokinetic studies in rats have shown that after oral administration, chlorendic acid is rapidly distributed, metabolized, and primarily eliminated through biliary excretion as conjugates in the feces.[13] The International Agency for Research on Cancer (IARC) has classified chlorendic acid as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals.[9][12]

Due to its industrial application as a reactive intermediate that becomes covalently bonded within a polymer matrix, human exposure is of greatest concern during its manufacture and handling in its unreacted state.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Metabolic pathway analysis in HepG2 cells exposed to organoclorines using null diffusion-based enrichment | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. US3868397A - Process for preparation of this compound - Google Patents [patents.google.com]

- 7. velsicol.com [velsicol.com]

- 8. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound | Velsicol Chemical, LLC [velsicol.com]

- 11. CN103087014A - Preparation method of this compound - Google Patents [patents.google.com]

- 12. velsicol.com [velsicol.com]

- 13. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]

A Technical Guide to the Solubility of Chlorendic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Chlorendic anhydride, also known as 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride, is a highly chlorinated, reactive chemical intermediate.[1][2] Its primary industrial application is in the manufacturing of flame-retardant polyester resins and as a hardener for epoxy resins, where its stable bicyclic structure and high chlorine content (approximately 54.5% by weight) impart permanent flame retardancy and corrosion resistance to polymers.[2] Understanding its solubility in various organic solvents is critical for its use in synthesis, purification, and formulation processes, particularly in the development of polymers, coatings, and other advanced materials.[2]

This guide provides a consolidated overview of the solubility characteristics of this compound, a detailed experimental protocol for solubility determination, and visualizations of its synthesis and the experimental workflow.

Quantitative and Qualitative Solubility Data

This compound's solubility is dictated by the principle of "like dissolves like." It exhibits low solubility in non-polar organic solvents and significantly higher solubility in more polar organic solvents.[1][3] A summary of available solubility data is presented below.

| Solvent | Solvent Polarity | Qualitative Solubility | Quantitative Solubility ( g/100g of solution) |

| Acetone | Polar Aprotic | Readily Soluble / Easily Soluble[1][4] | Not Specified |

| Methanol | Polar Protic | Readily Soluble / Soluble[1][4] | Not Specified |

| Ethanol | Polar Protic | Readily Soluble[1][3] | Not Specified |

| Toluene | Non-Polar | Readily Soluble[2] | Not Specified |

| Diethyl Ether | Polar Aprotic | Soluble[4] | Not Specified |

| n-Octanol | Polar | Soluble[4] | Not Specified |

| Benzene | Non-Polar | Slightly Soluble[1][3] | 0.81[1] |

| Carbon Tetrachloride | Non-Polar | Slightly Soluble[1][3] | 0.21[1] |

| n-Hexane | Non-Polar | Slightly Soluble[1][3] | 0.20[1] |

| Water | Polar Protic | Very Slightly Soluble (<0.0025 g/L); hydrolyzes[4] | Not Specified |

Note: In aqueous solutions, this compound rapidly hydrolyzes to chlorendic acid, with a half-life of approximately one hour.[1]

Key Chemical Synthesis Pathway

This compound is produced commercially via a Diels-Alder reaction. This cycloaddition involves the reaction of hexachlorocyclopentadiene with maleic anhydride, typically at elevated temperatures.[1][2][5]

Experimental Protocols

Gravimetric Method for Solubility Determination

The solubility of a solid compound like this compound in an organic solvent can be accurately determined using the analytical stirred-flask or gravimetric method.[6][7] This protocol ensures the creation of a saturated solution at equilibrium, followed by the precise measurement of the solute concentration.

Materials and Equipment:

-

This compound (solute)

-

Organic Solvent of Interest

-

Thermostatic water bath or heating mantle with temperature control

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Analytical balance (accurate to ±0.0001 g)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.2 μm pore size)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

Protocol Steps:

-

Preparation: Place a known volume of the selected organic solvent into an Erlenmeyer flask equipped with a magnetic stir bar.

-

Saturation: Add an excess amount of this compound to the solvent. The presence of undissolved solid is necessary to ensure the solution reaches saturation.

-

Equilibration: Seal the flask and place it in a thermostatic bath set to the desired temperature. Stir the mixture vigorously for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

Phase Separation: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle for several hours at the constant experimental temperature.

-

Sampling: Carefully withdraw a sample of the clear, supernatant liquid using a syringe. Attach a compatible syringe filter to the syringe to remove any suspended microcrystals.

-

Gravimetric Analysis:

-

Dispense a known mass of the clear filtrate into a pre-weighed, dry evaporation dish.[7]

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The oven should be well-ventilated.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it on the analytical balance.[7]

-

Repeat the drying and weighing process until a constant mass is obtained.[7]

-

-

Calculation: The solubility is calculated as follows:

Mass of Dissolved Solute = (Mass of Dish + Residue) - (Mass of empty Dish)

Mass of Solvent = (Mass of Dish + Filtrate) - (Mass of Dish + Residue)

Solubility ( g/100 g solvent) = (Mass of Dissolved Solute / Mass of Solvent) x 100

References

- 1. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]

- 2. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorendic acid - Wikipedia [en.wikipedia.org]

- 4. velsicol.com [velsicol.com]

- 5. CN103087014A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Hydrolysis of Chlorendic Anhydride to Chlorendic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of chlorendic anhydride to chlorendic acid, a key transformation in the synthesis of this important, albeit controversial, chlorinated flame retardant. This document details the physical and chemical properties of both the anhydride and the resulting dicarboxylic acid, outlines experimental protocols for the hydrolysis and subsequent purification, and presents quantitative data where available. Visualizations of the chemical transformation and experimental workflow are provided to enhance understanding. While chlorendic acid has been investigated for its toxicological properties, this guide focuses on the fundamental chemistry of its synthesis from the corresponding anhydride.

Introduction

Chlorendic acid (1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic acid) and its precursor, this compound, are highly chlorinated bicyclic compounds.[1] Industrially, chlorendic acid is produced via the Diels-Alder reaction of hexachlorocyclopentadiene and maleic anhydride to form this compound, followed by its hydrolysis.[2] Chlorendic acid has been widely used as a reactive flame retardant in the manufacturing of unsaturated polyester resins, polyurethane foams, and epoxy resins.[2][3] Its incorporation into polymer matrices imparts fire-resistant properties.[3] Understanding the hydrolysis of this compound is crucial for the synthesis and purification of chlorendic acid for various applications, as well as for studying its environmental fate and toxicology.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and chlorendic acid is presented in Table 1.

| Property | This compound | Chlorendic Acid |

| Molecular Formula | C₉H₂Cl₆O₃ | C₉H₄Cl₆O₄ |

| Molecular Weight | 370.83 g/mol | 388.84 g/mol |

| Appearance | White crystalline solid[4] | White crystalline powder[2] |

| Melting Point | 235-239 °C[5] | 208–210 °C (in a sealed tube)[2] |

| Solubility in Water | Slightly soluble, hydrolyzes[4][5] | 0.3 g/100 mL at 21 °C[2] |

| Solubility in Organic Solvents | Readily soluble in acetone, benzene, and toluene; slightly soluble in n-hexane and carbon tetrachloride.[4] | Readily soluble in methanol, ethanol, and acetone; slightly soluble in nonpolar organic solvents like benzene.[2][3] |

| log Kow | Not applicable (hydrolyzes) | 2.30[2] |

Hydrolysis of this compound

The conversion of this compound to chlorendic acid is a facile hydrolysis reaction that proceeds readily in the presence of water.

Reaction Kinetics and Conditions

A patent describing the synthesis of this compound mentions a hydrolysis step where the reaction product is treated with water at 70 °C, which then becomes miscible upon heating to 96-97 °C.[8] This suggests that elevated temperatures are employed in industrial processes to ensure complete and rapid hydrolysis.

Experimental Protocols

The following sections provide detailed experimental protocols for the hydrolysis of this compound and the subsequent purification and analysis of chlorendic acid.

Hydrolysis of this compound

This protocol is a generalized procedure based on available literature.

Materials:

-

This compound

-

Deionized water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Beaker

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Place a known amount of this compound into the round-bottom flask.

-

Add a sufficient volume of deionized water to the flask to create a slurry that can be effectively stirred. An excess of water is used to ensure the reaction goes to completion.

-

Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

-

Maintain the reflux for a period sufficient to ensure complete hydrolysis. Based on the reported half-life of one hour, a reaction time of 4-6 hours is recommended.

-

After the reflux period, turn off the heat and allow the solution to cool slowly to room temperature to initiate crystallization of the chlorendic acid.

-

Further cool the mixture in an ice bath to maximize the precipitation of the product.

-

Collect the crystalline chlorendic acid by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the purified chlorendic acid in a vacuum oven at a temperature below its decomposition point.

Purification by Recrystallization

For higher purity, the chlorendic acid can be recrystallized.

Materials:

-

Crude chlorendic acid

-

Recrystallization solvent (e.g., deionized water or toluene)[1]

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude chlorendic acid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (water or toluene).

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

-

To maximize yield, cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals to a constant weight.

Analytical Methods

The purity and identity of the synthesized chlorendic acid can be confirmed by various analytical techniques.

-

Melting Point Determination: A sharp melting point range close to the literature value (208-210 °C in a sealed tube) indicates high purity.[2]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretching band for the carboxylic acid groups and a characteristic C=O stretching frequency.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the molecular structure.

-

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the chlorendic acid and to quantify any remaining this compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with an acidic modifier) and UV detection is appropriate.[1]

-

Gas Chromatography (GC): For GC analysis, chlorendic acid is typically derivatized to its more volatile methyl ester.[2]

-

Visualizations

Chemical Transformation

The hydrolysis of this compound to chlorendic acid is a straightforward ring-opening reaction.

Caption: The conversion of this compound to chlorendic acid via hydrolysis.

Experimental Workflow

The general workflow for the synthesis and purification of chlorendic acid is outlined below.

Caption: A schematic of the experimental workflow for chlorendic acid synthesis.

Conclusion

The hydrolysis of this compound is a critical and straightforward step in the production of chlorendic acid. This reaction proceeds readily in hot water, yielding the dicarboxylic acid which can be purified by recrystallization. While detailed kinetic data for this specific hydrolysis reaction is sparse in the literature, the general principles of anhydride hydrolysis provide a solid foundation for developing effective experimental protocols. The information and procedures outlined in this technical guide are intended to support researchers and professionals in the synthesis, purification, and analysis of chlorendic acid. Further research into the kinetics and optimization of this hydrolysis reaction could provide more precise control over the synthesis process.

References

- 1. benchchem.com [benchchem.com]

- 2. Chlorendic Acid - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Chlorendic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H2Cl6O3 | CID 8265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. velsicol.com [velsicol.com]

- 6. Chlorendic acid and anhydride (EHC 185, 1996) [inchem.org]

- 7. journals.flvc.org [journals.flvc.org]

- 8. CN103087014A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Flame Retardancy Mechanism of Chlorendic Anhydride

For Researchers, Scientists, and Product Development Professionals

Abstract

Chlorendic anhydride is a reactive flame retardant renowned for its efficacy in imparting fire resistance to a variety of polymer systems, most notably unsaturated polyester and epoxy resins. Its high chlorine content, locked within a stable bicyclic structure, is central to its flame-retardant properties. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its flame retardancy, encompassing both gas-phase and condensed-phase actions. Detailed experimental protocols for evaluating flame retardancy and thermal stability are presented, alongside a summary of key performance data. Furthermore, this guide visualizes the intricate chemical pathways and experimental workflows to facilitate a deeper understanding of its function and application in the development of fire-resistant materials.

Introduction to this compound as a Reactive Flame Retardant

This compound, also known as 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride, is a solid, reactive flame retardant.[1] With a chlorine content of approximately 54.5% by weight, it is a highly effective halogenated flame retardant.[1] Unlike additive flame retardants, which are physically blended into a polymer, this compound is a reactive monomer that becomes an integral part of the polymer backbone through covalent bonds. This permanent incorporation minimizes leaching and ensures durable, long-lasting flame retardancy.[2]

Its primary applications are in thermosetting resins such as unsaturated polyesters and epoxy resins, where it also enhances thermal stability, corrosion resistance, and abrasion resistance.[1] Resin systems formulated with this compound can meet stringent flammability standards, including UL-94 and ASTM E84.[1]

Core Flame Retardancy Mechanisms

The flame retardancy of this compound is a multi-faceted process that occurs in both the gas phase and the condensed phase during combustion.

Gas-Phase Mechanism: Radical Scavenging

The predominant flame-retardant action of this compound occurs in the gas phase.[3][4] During the initial stages of a fire, the heat causes the polymer to decompose (pyrolysis), releasing flammable volatile compounds. The this compound moiety within the polymer also decomposes, releasing chlorine radicals (Cl•) and hydrogen chloride (HCl).[4]

These halogenated species are highly effective at interrupting the exothermic chain reactions of combustion in the flame. They act as radical scavengers, interfering with the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire.[5][6] The key reactions are as follows:

-

Initiation: The polymer and this compound decompose under heat.

-

Radical Scavenging:

-

HCl + H• → H₂ + Cl•

-

HCl + OH• → H₂O + Cl•

-

Cl• + RH (flammable gas) → HCl + R• (less reactive radical)

-

By replacing the highly energetic H• and OH• radicals with the less reactive Cl• radical, the combustion process is slowed down, the flame temperature is reduced, and eventually, the flame is extinguished.[5][6]

Condensed-Phase Mechanism: Char Formation and Insulation

In the condensed (solid) phase, this compound contributes to the formation of a protective char layer on the surface of the burning material.[2] This char layer acts as a physical barrier, performing several crucial functions:

-

Insulation: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.[7]

-

Fuel Barrier: It hinders the escape of flammable volatile decomposition products into the gas phase.[7]

-

Oxygen Barrier: It limits the access of oxygen to the polymer surface, further stifling combustion.[7]

The high chlorine content of this compound promotes dehydration and cross-linking reactions in the polymer during decomposition, leading to the formation of a stable, insulating char.

Synergistic Effects with Antimony Trioxide

The flame-retardant efficacy of this compound is significantly enhanced when used in conjunction with antimony trioxide (Sb₂O₃).[8] While antimony trioxide itself has little to no flame-retardant properties, it acts as a powerful synergist with halogenated compounds.[9]

The synergistic mechanism involves a series of reactions in both the condensed and gas phases:

-

Condensed Phase Reaction: At elevated temperatures, this compound releases HCl, which then reacts with antimony trioxide to form antimony trichloride (SbCl₃) and antimony oxychloride (SbOCl).[10]

-

Sb₂O₃ + 6HCl → 2SbCl₃ + 3H₂O

-

-

Gas Phase Action: SbCl₃ and SbOCl are volatile and are transferred to the gas phase.[10] There, they decompose and release antimony (Sb) and antimony oxide (SbO) radicals, which are even more effective at scavenging the flame-propagating H• and OH• radicals than chlorine radicals alone.[7][10] This leads to a more efficient interruption of the combustion cycle.

This synergistic interaction allows for a lower loading of the flame retardant to achieve the desired level of fire resistance.[11]

Visualization of Mechanisms and Workflows

To better illustrate the complex processes involved, the following diagrams are provided in the DOT language for Graphviz.

Gas-Phase Flame Retardancy Pathway

Caption: Gas-phase flame retardancy mechanism of this compound.

Synergistic Mechanism with Antimony Trioxide

Caption: Synergistic flame retardancy with antimony trioxide.

Experimental Protocols for Performance Evaluation

Standardized testing is crucial for quantifying the flame retardancy and thermal stability of materials containing this compound.

Limiting Oxygen Index (LOI)

-

Standard: ASTM D2863 / ISO 4589

-

Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame retardancy.

-

Apparatus: LOI apparatus consisting of a heat-resistant glass chimney, sample holder, gas mixing and control system, and an igniter.

-

Sample Preparation: Samples are typically prepared as rectangular bars of a specified dimension (e.g., 80-150 mm long, 6.5-10 mm wide, and 3 mm thick).

-

Procedure:

-

The sample is mounted vertically in the glass chimney.

-

A mixture of oxygen and nitrogen is flowed upwards through the chimney at a controlled rate.

-

The top edge of the specimen is ignited.

-

The oxygen concentration is adjusted until the flame is just extinguished.

-

The LOI is calculated as the percentage of oxygen in the final gas mixture.

-

UL-94 Vertical Burn Test

-

Standard: ANSI/UL 94

-

Principle: This test assesses the burning characteristics of a vertically oriented specimen after the application of a small flame. Materials are classified as V-0, V-1, or V-2 based on their self-extinguishing time, dripping behavior, and whether the drips ignite a cotton swatch placed below.

-

Apparatus: A test chamber, a Bunsen burner with a specified flame height, a sample holder, a timer, and a cotton swatch.

-

Sample Preparation: Rectangular bars of specified dimensions (e.g., 125 mm x 13 mm x desired thickness).

-

Procedure:

-

The specimen is mounted vertically.

-

A flame is applied to the bottom edge for 10 seconds and then removed. The afterflame time is recorded.

-

As soon as the afterflame ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.

-

Observations are made regarding flaming drips that ignite the cotton below.

-

Five specimens are tested, and the results are used for classification.

-

Thermal Analysis: TGA and DSC

-

Thermogravimetric Analysis (TGA):

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the material.

-

Procedure: A small sample (typically 5-10 mg) is heated in a controlled furnace at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The mass loss is continuously recorded.

-

-

Differential Scanning Calorimetry (DSC):

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as glass transition temperature (Tg), melting, and curing exotherms.

-

Procedure: A small sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured.

-

Quantitative Performance Data

The following tables summarize typical quantitative data for the flame retardant performance of this compound in common polymer systems. Note: Specific values can vary depending on the exact formulation, processing conditions, and presence of other additives.

Table 1: Flame Retardancy of this compound in Unsaturated Polyester (UP) Resins

| This compound Content (wt%) | Synergist (Sb₂O₃) (phr) | LOI (%) | UL-94 Rating (3.2 mm) |

| 0 | 0 | 19-21 | Fails |

| 15 | 0 | 25-28 | V-2 / V-1 |

| 20 | 0 | 28-32 | V-1 / V-0 |

| 15 | 3 | 30-35 | V-0 |

| 20 | 3 | >35 | V-0 |

Table 2: Thermal Properties of this compound-Modified Resins

| Polymer System | This compound Content (wt%) | Onset of Decomposition (TGA, °C in N₂) | Char Yield at 600°C (TGA, % in N₂) | Glass Transition Temp. (DSC, °C) |

| UP Resin | 0 | ~320 | <10 | 60-80 |

| UP Resin | 20 | ~300 | 20-30 | 100-120 |

| Epoxy Resin | 0 | ~350 | ~15 | 120-140 |

| Epoxy Resin (cured with CA) | ~30 | ~330 | 25-35 | 150-170 |

Conclusion

This compound is a highly effective reactive flame retardant that operates through a combination of gas-phase radical scavenging and condensed-phase char formation. Its performance can be significantly enhanced through synergistic interactions with antimony trioxide. A thorough understanding of these mechanisms, coupled with standardized experimental evaluation, is essential for the successful development and application of fire-resistant polymers for a wide range of demanding applications. The data and visualizations provided in this guide serve as a foundational resource for researchers and professionals working to advance the field of flame retardant materials.

References

- 1. This compound | Velsicol Chemical, LLC [velsicol.com]

- 2. This compound|CAS 115-27-5|Supplier [benchchem.com]

- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 5. How Flame Retardants Work in Plastics – Amcor, Inc. [amcorplastics.com]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. nihonseiko.co.jp [nihonseiko.co.jp]

- 10. reaction mechanism - Why is antimony oxide used as a flame retardant? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. habtoorresources.com [habtoorresources.com]

In-Depth Technical Guide: Thermal Decomposition Products of Chlorendic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorendic anhydride, a key component in the synthesis of flame retardants and corrosion-resistant polymers, undergoes thermal decomposition at elevated temperatures. Understanding the products of this decomposition is crucial for assessing the environmental and health impacts of materials containing this compound, particularly in scenarios involving fire or high-temperature industrial processes. This technical guide provides a comprehensive overview of the thermal decomposition products of this compound, detailing the underlying chemical mechanisms, and presenting relevant quantitative data. It also includes detailed experimental protocols for the analysis of these decomposition products using advanced analytical techniques.

Introduction

This compound, also known as 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride, is a chlorinated cyclic dicarboxylic acid anhydride. Its synthesis typically involves the Diels-Alder reaction of hexachlorocyclopentadiene (HCCP) and maleic anhydride. Due to its high chlorine content, this compound is widely used as a reactive flame retardant in polymers such as polyesters and epoxy resins. When incorporated into a polymer matrix, it imparts fire-resistant properties. However, under conditions of thermal stress, such as those encountered in a fire or during certain manufacturing processes, this compound can decompose, releasing a variety of chemical species into the environment. This guide aims to provide a detailed technical understanding of these decomposition products and the methodologies used for their identification and quantification.

Thermal Decomposition Pathways

The thermal decomposition of this compound is a complex process that can proceed through several pathways, largely dependent on the temperature and the presence of other substances. The primary decomposition route is believed to be a retro-Diels-Alder reaction, which is the reverse of its synthesis reaction.

Retro-Diels-Alder Reaction

At elevated temperatures, this compound can undergo a retro-Diels-Alder reaction to yield its precursors: hexachlorocyclopentadiene (HCCP) and maleic anhydride. This reaction is a key initial step in the thermal degradation process.

Caption: Retro-Diels-Alder decomposition of this compound.

Subsequent Decomposition of Primary Products

The initial products of the retro-Diels-Alder reaction, HCCP and maleic anhydride, are themselves thermally unstable and will further decompose at higher temperatures.

-

Decomposition of Hexachlorocyclopentadiene (HCCP): The thermal decomposition of HCCP is initiated by the fission of a chlorine-carbon bond. This leads to the formation of various chlorinated aromatic compounds. Under inert conditions, the principal products are octachloronaphthalene and chlorine gas (Cl₂). In the presence of oxygen, the decomposition is accelerated, and hexachlorobenzene and carbon monoxide (CO) become major products.

-

Decomposition of Maleic Anhydride: Maleic anhydride is known to decompose at high temperatures, primarily yielding carbon dioxide (CO₂). This decomposition can be catalyzed by the presence of alkali metal ions.

Upon heating, chlorendic acid, which can be present as an impurity or formed from the hydrolysis of the anhydride, also decomposes, emitting chlorine and various chlorinated compounds.[1][2][3] When heated in an open system, chlorendic acid loses water to form the anhydride.[2]

Identified Thermal Decomposition Products

A comprehensive analysis of the thermal decomposition of this compound reveals a range of products. The composition of the product mixture is highly dependent on the decomposition temperature and atmosphere (inert or oxidative).

| Temperature Range (°C) | Decomposition Products | Analytical Method | Reference |

| > 200 | Chlorine (Cl₂) | Inferred | [3] |

| > 200 | Hydrogen Chloride (HCl) | Inferred | [2] |

| 239–277 (Oligoesters) | HET Anhydride/Acid | TGA-FTIR | [4] |

| 350–450 (Oligoesters) | HCl, Chlorinated hydrocarbons | TGA-FTIR | [4] |

Note: "HET Acid" is another name for chlorendic acid. The data for oligoesters provides insight into the decomposition of this compound derivatives.

Experimental Protocols

The identification and quantification of the thermal decomposition products of this compound require sophisticated analytical techniques. The following sections detail the experimental protocols for two of the most powerful methods: Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This technique provides information on the thermal stability of a material and allows for the identification of the evolved gaseous products as a function of temperature.

Objective: To determine the mass loss of this compound as a function of temperature and to identify the evolved gaseous decomposition products.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Fourier Transform Infrared (FTIR) Spectrometer with a heated gas cell and transfer line

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan (e.g., platinum or ceramic).

-

Instrument Setup:

-

Purge the TGA furnace and the FTIR gas cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to establish a stable baseline.

-

Heat the transfer line and the FTIR gas cell to a temperature sufficient to prevent condensation of the evolved products (typically 200-250°C).[5][6]

-

Collect a background FTIR spectrum of the purge gas flowing through the heated gas cell.

-

-

TGA Method:

-

Equilibrate the sample at a starting temperature (e.g., 30°C) for a sufficient time to achieve thermal stability.

-

Heat the sample from the starting temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10-20°C/min).

-

-

FTIR Data Collection:

-

Simultaneously with the TGA run, continuously collect FTIR spectra of the evolved gases as they pass through the gas cell. The frequency of spectral acquisition should be sufficient to capture changes in the evolved gas composition as a function of temperature.

-

-

Data Analysis:

-

Analyze the TGA data to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

-

Process the FTIR data by subtracting the background spectrum from the sample spectra.

-

Identify the evolved gases by comparing their characteristic absorption bands in the FTIR spectra with reference spectral libraries (e.g., NIST).

-

Generate Gram-Schmidt or specific wavelength profiles to visualize the evolution of different gaseous products as a function of temperature and correlate them with the mass loss events observed in the TGA curve.

-

Caption: Experimental workflow for TGA-FTIR analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is used to separate and identify the volatile and semi-volatile organic compounds produced during the rapid thermal decomposition (pyrolysis) of a sample.

Objective: To identify the individual organic compounds formed from the pyrolysis of this compound at a specific temperature.

Instrumentation:

-

Pyrolyzer (e.g., micro-furnace or Curie-point pyrolyzer)

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms)

-

Mass Spectrometer (MS) detector

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 50-200 µg) into a pyrolysis sample tube or cup.

-

Pyrolyzer Setup:

-

Set the pyrolysis temperature to the desired value (e.g., 600°C). The temperature can be varied to study the effect on the product distribution.

-

Set the interface temperature between the pyrolyzer and the GC injector to prevent condensation of the pyrolyzates (e.g., 300°C).

-

-

GC-MS Method:

-

Injector: Set the GC injector to a high temperature (e.g., 300°C) and operate in split mode to handle the high concentration of pyrolysis products.

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: e.g., 40°C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10°C/min to a final temperature of 300°C.

-

Final hold: Hold at 300°C for 10 minutes.

-

-

Mass Spectrometer:

-

Set the ion source temperature (e.g., 230°C) and the transfer line temperature (e.g., 280°C).

-

Acquire mass spectra in the electron ionization (EI) mode over a mass range of, for example, 35-550 amu.

-

-

-

Analysis:

-

Initiate the pyrolysis, which rapidly heats the sample and introduces the decomposition products into the GC column.

-

The separated compounds are then detected by the mass spectrometer.

-

-

Data Analysis:

-

Identify the individual peaks in the total ion chromatogram (TIC).

-

Identify the compounds corresponding to each peak by comparing their mass spectra with a spectral library (e.g., NIST, Wiley).

-

Semi-quantification of the products can be performed based on the peak areas in the TIC.

-

Caption: Experimental workflow for Py-GC-MS analysis.

Conclusion

The thermal decomposition of this compound is a multifaceted process that primarily initiates with a retro-Diels-Alder reaction, yielding hexachlorocyclopentadiene and maleic anhydride. These primary products, along with the potential for direct fragmentation of the parent molecule, lead to the formation of a complex mixture of chlorinated hydrocarbons, hydrogen chloride, chlorine, and carbon dioxide, particularly at higher temperatures and under oxidative conditions. The use of advanced analytical techniques such as TGA-FTIR and Py-GC-MS is essential for the detailed characterization of these decomposition products. The information presented in this guide provides a foundational understanding for researchers and professionals working with materials containing this compound, enabling a more informed assessment of their behavior in high-temperature environments.

References

- 1. Chlorendic acid - Wikipedia [en.wikipedia.org]

- 2. Chlorendic Acid | C9H4Cl6O4 | CID 8266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Chlorendic acid, diethyl ester | 1911-42-8 | Benchchem [benchchem.com]

- 5. amsec.wwu.edu [amsec.wwu.edu]

- 6. Thermogravimetric Analysis - TGA–FTIR [eag.com]

Chlorendic anhydride discovery and historical synthesis methods

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Chlorendic Anhydride

Introduction

This compound, chemically known as 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]-5-heptene-2,3-dicarboxylic anhydride, is a pivotal intermediate in the production of flame-retardant polymers and corrosion-resistant resins.[1][2] Its discovery and development are rooted in the advancement of organochlorine chemistry and the powerful Diels-Alder cycloaddition reaction. This guide provides a detailed exploration of its first synthesis and the historical methods employed for its production, tailored for researchers and chemical development professionals.

The synthesis of this compound is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction, between hexachlorocyclopentadiene (HCCP) and maleic anhydride.[3][4] This reaction was described in the scientific literature as early as 1947 by E. J. Prill, who detailed the formation of the adduct in the presence of toluene.[5] Shortly after, industrial processes were patented, such as the method described by Herzfeld et al. in U.S. Patent 2,606,910, which utilized refluxing xylene as the reaction medium.[5] These early methods laid the groundwork for the commercial-scale production of this compound, a compound valued for imparting fire resistance to materials like polyester and epoxy resins.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various historical synthesis methods for this compound. These parameters highlight the conditions explored to optimize the reaction yield and purity.

| Parameter | Value | Source / Method | Reference |

| Reactants | Hexachlorocyclopentadiene & Maleic Anhydride | Diels-Alder Reaction | [3][5] |